molecular formula C18H17N3OS B2706416 N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide CAS No. 849513-58-2

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide

Cat. No.: B2706416
CAS No.: 849513-58-2
M. Wt: 323.41
InChI Key: RFUKJHFXBGDHNJ-UHFFFAOYSA-N
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Description

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is a synthetic organic compound with a complex structure that includes a pyridinecarboxamide moiety linked to a thiazole ring, which is further substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,4,6-trimethylphenylthioamide can react with α-bromoacetophenone under basic conditions to form the thiazole ring.

  • Coupling with Pyridinecarboxamide: : The thiazole derivative is then coupled with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups on the phenyl ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyridinecarboxamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl ring.

    Reduction: Reduced forms of the pyridinecarboxamide moiety.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole or pyridine pathways is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Mesitylthiazol-2-yl)isonicotinamide
  • 4-Pyridinecarboxamide, N-(4-(2,4,6-trimethylphenyl)-2-thiazolyl)-

Uniqueness

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is unique due to the specific substitution pattern on the thiazole and phenyl rings. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

By understanding the detailed synthetic routes, reaction conditions, and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-8-12(2)16(13(3)9-11)15-10-23-18(20-15)21-17(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKJHFXBGDHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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